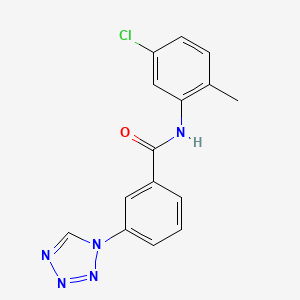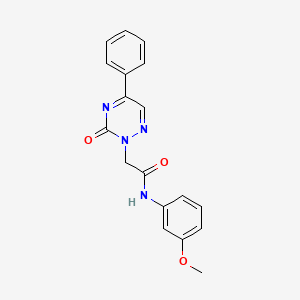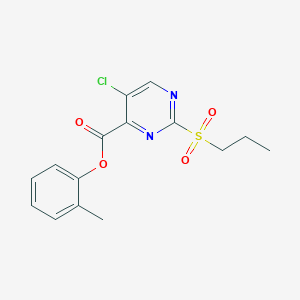
5-(4-chlorophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-chlorophényl)-N-(4-éthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide est un composé organique complexe qui présente une combinaison de groupes fonctionnels benzoxazine, oxazole et carboxamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-chlorophényl)-N-(4-éthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse possible pourrait inclure :
Formation du cycle benzoxazine : En commençant par un dérivé phénolique approprié, le cycle benzoxazine peut être synthétisé par une réaction de cyclisation.
Introduction du cycle oxazole : Le cycle oxazole peut être introduit par une réaction de cyclisation impliquant un précurseur approprié.
Réactions de couplage : L'étape finale consiste à coupler les intermédiaires benzoxazine et oxazole avec les groupes 4-chlorophényl et carboxamide dans des conditions de réaction spécifiques, telles que l'utilisation de réactifs de couplage comme EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et de catalyseurs.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l'optimisation de la voie de synthèse pour assurer un rendement élevé et une pureté élevée. Cela pourrait impliquer :
Mise à l'échelle des réactions : Utilisation de réacteurs plus grands et optimisation des conditions de réaction.
Techniques de purification : Utilisation de méthodes telles que la recristallisation, la chromatographie et la distillation pour atteindre la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles benzoxazine et oxazole.
Réduction : Les réactions de réduction pourraient cibler les groupes carbonyle au sein de la structure.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de substitution : Halogènes, nucléophiles tels que les amines et les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé pourrait servir de ligand dans des réactions catalytiques.
Science des matériaux : Utilisation potentielle dans le développement de nouveaux polymères et matériaux.
Biologie et médecine
Pharmacologie : Investigé pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires ou anticancéreuses.
Recherche biochimique : Utilisé comme sonde pour étudier les voies biologiques et les interactions moléculaires.
Industrie
Industrie chimique : Utilisé dans la synthèse d'autres molécules organiques complexes.
Industrie pharmaceutique :
5. Mécanisme d'action
Le mécanisme d'action du 5-(4-chlorophényl)-N-(4-éthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité et influençant les voies cellulaires.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel polymers and materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: Used as a probe to study biological pathways and molecular interactions.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-chlorophényl)-N-(4-éthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- 5-(4-chlorophényl)-N-(4-éthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Unicité
L'unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques uniques par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C20H16ClN3O4 |
|---|---|
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-24-16-9-14(7-8-17(16)27-11-19(24)25)22-20(26)15-10-18(28-23-15)12-3-5-13(21)6-4-12/h3-10H,2,11H2,1H3,(H,22,26) |
Clé InChI |
GHNVENGINQNRPN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
![1-(2,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313171.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313182.png)

![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11313197.png)


![1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313207.png)
![4-(2-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11313211.png)
![6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313214.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B11313218.png)

